3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 500146-71-4
Cat. No.: VC15630200
Molecular Formula: C23H29N5O2S2
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500146-71-4 |
|---|---|
| Molecular Formula | C23H29N5O2S2 |
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | (5Z)-3-butan-2-yl-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H29N5O2S2/c1-5-16(4)28-22(30)18(32-23(28)31)13-17-20(26-11-9-25(6-2)10-12-26)24-19-8-7-15(3)14-27(19)21(17)29/h7-8,13-14,16H,5-6,9-12H2,1-4H3/b18-13- |
| Standard InChI Key | MBLIZSYWPRKVMV-AQTBWJFISA-N |
| Isomeric SMILES | CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S |
| Canonical SMILES | CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)SC1=S |
Introduction
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex synthetic organic molecule that combines a thiazolidine ring with a pyrido-pyrimidinone structure. This unique combination of functional groups contributes to its potential biological activities and pharmacological properties. The compound is identified by the CAS number 500146-71-4 and is also known by several synonyms, including STK794155 and AKOS001444214 .
Synthesis Methods
The synthesis of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several organic chemistry techniques. These methods typically involve the formation of the thiazolidine ring followed by the introduction of the pyridine moiety through nucleophilic substitution or cyclization reactions. The use of protecting groups may be necessary to prevent unwanted side reactions during synthesis.
Safety and Hazards
The compound is classified under the GHS system for its hazards, including skin irritation, serious eye irritation, and respiratory tract irritation. The GHS classification codes include H315, H319, and H335, with corresponding precautionary statements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume